molecular formula C7H15BrN2 B14366631 N'-(1-bromohexan-2-yl)methanimidamide CAS No. 90304-09-9

N'-(1-bromohexan-2-yl)methanimidamide

Cat. No.: B14366631
CAS No.: 90304-09-9
M. Wt: 207.11 g/mol
InChI Key: ARTKUEAHOPVGTA-UHFFFAOYSA-N
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Description

N'-(1-Bromohexan-2-yl)methanimidamide is a brominated alkyl-substituted methanimidamide derivative. Methanimidamides are characterized by the presence of an imidamide group (N–C=N–NH₂ or its substituted variants), which confers unique reactivity in organic synthesis and coordination chemistry. In this compound, the methanimidamide moiety is attached to a 1-bromohexan-2-yl chain, introducing both alkyl and halogen functionalities.

Properties

CAS No.

90304-09-9

Molecular Formula

C7H15BrN2

Molecular Weight

207.11 g/mol

IUPAC Name

N'-(1-bromohexan-2-yl)methanimidamide

InChI

InChI=1S/C7H15BrN2/c1-2-3-4-7(5-8)10-6-9/h6-7H,2-5H2,1H3,(H2,9,10)

InChI Key

ARTKUEAHOPVGTA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CBr)N=CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-bromohexan-2-yl)methanimidamide typically involves the reaction of 1-bromohexane with methanimidamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(1-bromohexan-2-yl)methanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors equipped with temperature and pressure control systems. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(1-bromohexan-2-yl)methanimidamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The imidamide group can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols at room temperature or slightly elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are usually carried out in acidic or basic media at controlled temperatures.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst. These reactions are typically carried out in anhydrous solvents under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: The major products formed include substituted hexane derivatives, such as hexan-2-ol, hexanenitrile, and hexan-2-amine.

    Oxidation Reactions: The major products include hexanoic acid, hexanal, and other oxidized derivatives.

    Reduction Reactions: The major products include hexan-2-ylamine and other reduced derivatives.

Scientific Research Applications

N’-(1-bromohexan-2-yl)methanimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: N’-(1-bromohexan-2-yl)methanimidamide is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(1-bromohexan-2-yl)methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and imidamide group play crucial roles in these interactions, allowing the compound to bind to its targets and exert its effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N'-(1-bromohexan-2-yl)methanimidamide and related methanimidamide derivatives:

Compound Substituents Molecular Formula Synthesis Applications Toxicity/Regulatory Status Key References
This compound 1-Bromohexan-2-yl chain C₇H₁₄BrN₂ (inferred) Likely alkylation of methanimidamide precursor with 1-bromohexan-2-amine. Potential alkylating agent; intermediate in organic synthesis. Limited data; brominated alkyl chains may require caution.
Chlordimeform 4-Chloro-2-methylphenyl, N,N-dimethyl C₁₀H₁₃ClN₂ Reaction of 4-chloro-2-methylaniline with dimethylformamide dimethyl acetal. Formerly used as an acaricide and insecticide. Banned globally (carcinogenic, toxic to non-target species) .
N'-(2-Bromophenyl)-N,N-dimethylmethanimidamide 2-Bromophenyl, N,N-dimethyl C₉H₁₁BrN₂ Synthesis via aromatic substitution or condensation reactions. Studied for intramolecular aromatic substitution mechanisms. Limited toxicity data; structural analog to banned compounds.
N'-Hydroxy-N-(naphthothiazolyl)methanimidamides Naphthothiazole, methoxy groups C₁₃H₁₃N₃OS (e.g., 4b) Multi-step synthesis involving aminothiazoles and hydroxylamine. Antitubercular agents (Mycobacterium tuberculosis inhibition). Pharmaceutical use under investigation.
Formetanate Hydrochloride 3-[(Methylcarbamoyl)oxy]phenyl C₁₀H₁₅ClN₄O₂ Derived from substituted phenyl methanimidamides. Acaricide; targets mite populations in agriculture. Regulated due to moderate toxicity.

Structural and Functional Insights:

Substituent Effects :

  • Alkyl vs. Aromatic Halogens : The bromohexan chain in the target compound contrasts with aromatic halogen substituents in Chlordimeform or N'-(2-bromophenyl) derivatives. Alkyl bromides are more reactive in SN2 reactions, whereas aromatic bromides participate in coupling reactions (e.g., Suzuki) .
  • Directing Groups : Methanimidamides with N,O-bidentate groups (e.g., hydroxyphenyl derivatives) enable metal-catalyzed C–H functionalization, a feature absent in alkyl-substituted variants .

Synthetic Pathways :

  • Chlordimeform and naphthothiazolyl methanimidamides () employ dimethyl acetals or hydroxylamine intermediates, whereas alkyl-substituted derivatives may require alkyl halide precursors.

Toxicity and Regulation: Chlordimeform’s carcinogenicity underscores the risks of aromatic chloro-methyl groups, while alkyl bromides (e.g., the target compound) may pose different environmental persistence challenges.

Applications :

  • Brominated alkyl methanimidamides are understudied but could bridge agrochemical (e.g., Chlordimeform-like activity) and pharmaceutical (e.g., antitubercular) applications, depending on substituent optimization .

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